![molecular formula C8H8N4O2 B2888607 Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1784334-86-6](/img/structure/B2888607.png)
Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate” is a chemical compound with the CAS Number: 1784334-86-6 . It has a molecular weight of 192.18 .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI Code of this compound is 1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 .Chemical Reactions Analysis
The compound is part of a series of novel triazole-pyrimidine-based compounds that have been synthesized and characterized .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Synthesis Methodologies and Chemical Properties
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives : A study describes the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the versatility of Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate in generating various derivatives through reactions with different agents (Drev et al., 2014).
Antimicrobial Activity of Tetrazolo[1,5-a]pyrimidine Derivatives : Another research focus is on the synthesis of methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and their evaluation for antimicrobial activity, showcasing the application of related compounds in the development of potential antimicrobial agents (Gein et al., 2009).
Biological Applications
c-Src Kinase Inhibition for Stroke Treatment : The development of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke was investigated, with certain derivatives showing potent inhibitory activity and satisfactory central nervous system penetration (Mukaiyama et al., 2007).
Hepatitis C Virus Inhibition : A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative was identified as a potent inhibitor of the hepatitis C virus, indicating the potential of such compounds in antiviral therapy (Hwang et al., 2012).
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include this compound, have been associated with a wide range of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets and cause significant changes . For instance, some triazole-pyrimidine-based compounds have been observed to inhibit ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
Pyrimidine derivatives have been associated with various biochemical pathways, particularly those involved in inflammation and neuroprotection .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
properties
IUPAC Name |
methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)5-4-11-12-6(9)2-3-10-7(5)12/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJUWIWOQTUEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2N=CC=C(N2N=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

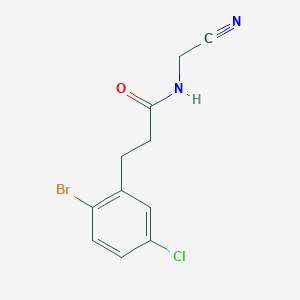
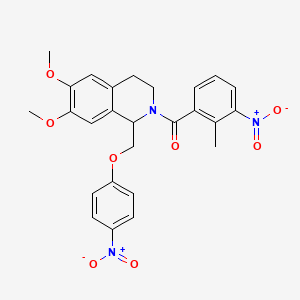
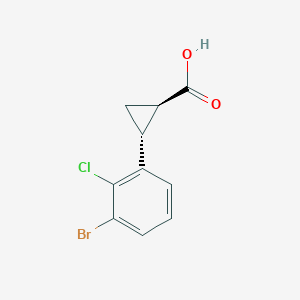
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2888529.png)
![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)
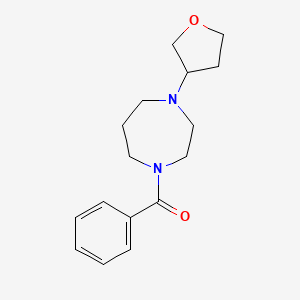
![ethyl N-[(E)-cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B2888536.png)
![5-((3,5-Dimethylpiperidin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888537.png)

![5-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B2888542.png)

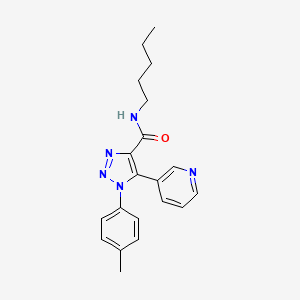

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)